molecular formula C7H11NO3 B14473778 Ethyl 1-formamidocyclopropane-1-carboxylate CAS No. 72784-39-5

Ethyl 1-formamidocyclopropane-1-carboxylate

Cat. No.: B14473778
CAS No.: 72784-39-5
M. Wt: 157.17 g/mol
InChI Key: NJBYZCMGAWFWTH-UHFFFAOYSA-N
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Description

Ethyl 1-formamidocyclopropane-1-carboxylate is a chemical compound with a cyclopropane ring, which is a three-membered carbon ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-formamidocyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes. One common method is the reaction of ethyl cyanoacetate with 1,2-dibromoethane in the presence of potassium carbonate and DMSO . This reaction forms the cyclopropane ring, which is then further modified to introduce the formamido group.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-formamidocyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Ethyl 1-formamidocyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of cyclopropane-containing compounds on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 1-formamidocyclopropane-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The cyclopropane ring can interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as changes in cell signaling pathways and metabolic processes .

Comparison with Similar Compounds

Properties

CAS No.

72784-39-5

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

ethyl 1-formamidocyclopropane-1-carboxylate

InChI

InChI=1S/C7H11NO3/c1-2-11-6(10)7(3-4-7)8-5-9/h5H,2-4H2,1H3,(H,8,9)

InChI Key

NJBYZCMGAWFWTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1)NC=O

Origin of Product

United States

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